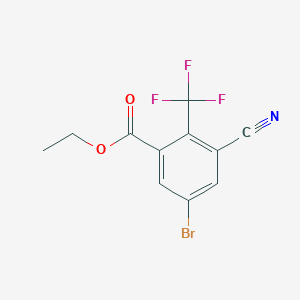

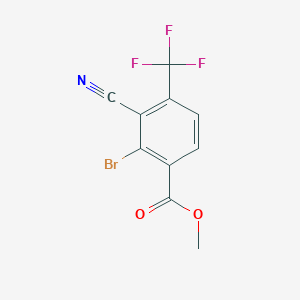

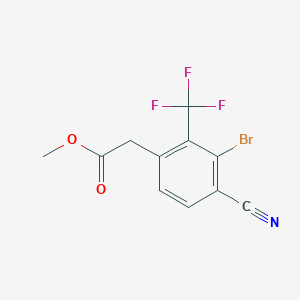

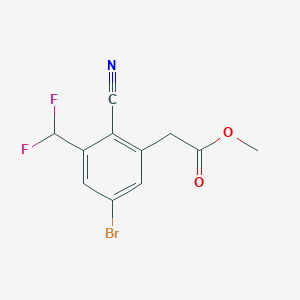

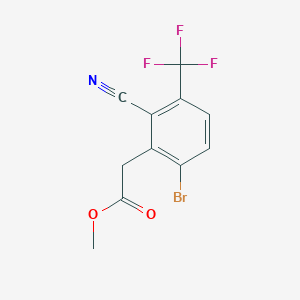

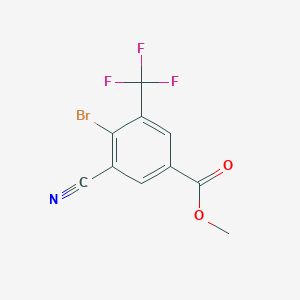

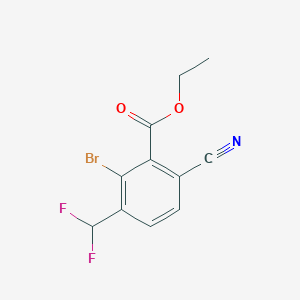

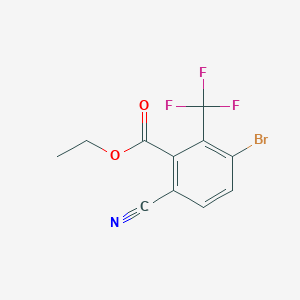

N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine” is a chemical compound that has a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of this compound involves the combination of N-hydroxy-4-methylaniline with the diazotized product of 2-aminobenzotriuoride . This reaction leads to a yellowish-brown precipitate that is filtered under suction and rinsed with ice-cold water. Ethanol is used twice to recrystallize the crude product, and yellow needles are attained .Molecular Structure Analysis

The crystal structure of this compound is monoclinic and has a space group of P2 1 /c . The molecule is included in inter-hydrogen bonding with C 5 –H 5 acting as donors and O atoms of N-oxide groups as acceptors .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving this compound . This reaction is part of the broader field of Radical Chemistry .科学的研究の応用

Chemical Synthesis and Modification

- The chemical modification of pyridine moieties in certain molecules, like the displacement of the methyl group in the pyridine nucleus, has been explored to optimize biological properties, such as analgesic properties, in related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activity and Drug Discovery

- Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors, with certain analogues demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).

Antimicrobial Activity

- Novel compounds prepared by the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides and further reaction with aromatic amines showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Material Science and Coordination Chemistry

- Research on the condensation of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts led to the formation of stable complexes, which have implications in understanding the coordination chemistry and potentially in material science applications (Segl′a, Mikloš, Jamnický, & Šima, 1999).

Pharmacological Applications

- Certain isoxazol and cinchoninic acid derivatives have shown to be potent inhibitors of mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis, indicating their potential as immunosuppressive agents (Knecht & Löffler, 1998).

作用機序

Target of action

Many bioactive aromatic compounds, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that your compound might also interact with multiple targets in the body.

Mode of action

The mode of action would depend on the specific targets that the compound interacts with. For instance, it might inhibit or activate certain enzymes or receptors, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of a certain metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

N'-hydroxy-4-[2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSGNKNTVIFYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。